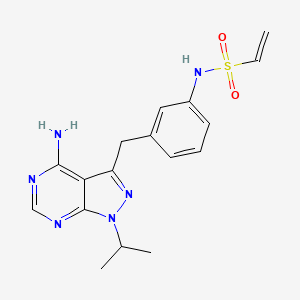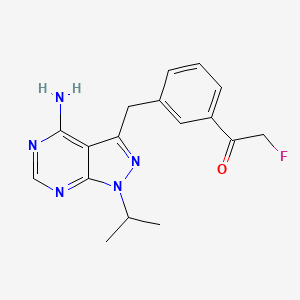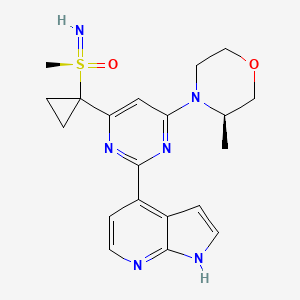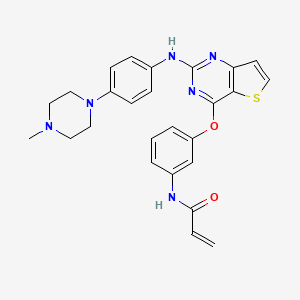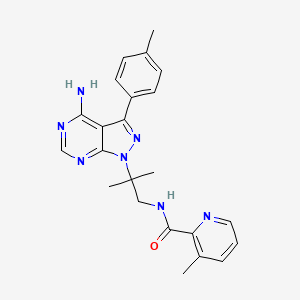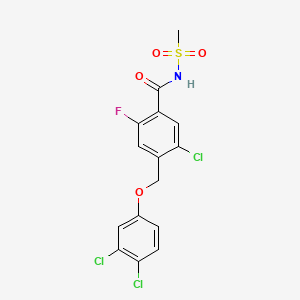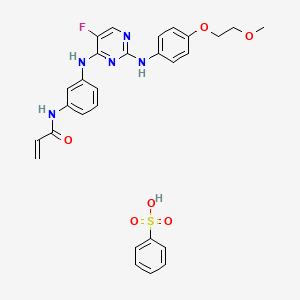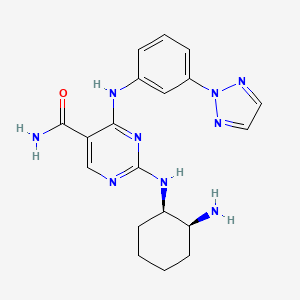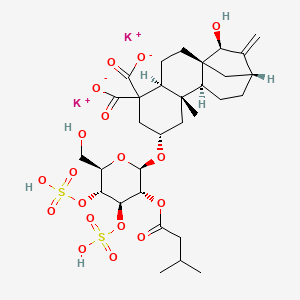
FTI 277 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de FTI 277 es un inhibidor potente y selectivo de la farnesil transferasa, una enzima responsable de la modificación postraduccional de proteínas mediante la farnesilación. Este compuesto es particularmente eficaz en la inhibición de la farnesilación de las proteínas Ras, que desempeñan un papel crucial en las vías de señalización celular relacionadas con el crecimiento y la diferenciación. El clorhidrato de FTI 277 ha mostrado promesa en diversas aplicaciones de investigación científica, incluida la terapia del cáncer y la inhibición de infecciones virales .
Aplicaciones Científicas De Investigación
El clorhidrato de FTI 277 tiene una amplia gama de aplicaciones de investigación científica:
Terapia del cáncer: Inhibe la farnesilación de las proteínas Ras, que a menudo están mutadas en los cánceres, bloqueando así las vías de señalización oncogénicas.
Inhibición de infecciones virales: Se ha demostrado que inhibe la replicación del virus de la hepatitis delta al prevenir la farnesilación de las proteínas virales.
Biología celular: Se utiliza para estudiar el papel de la farnesilación en varios procesos celulares, incluida la regulación del ciclo celular y la apoptosis.
Inmunología: Se ha utilizado para modular las respuestas inmunitarias en modelos de sepsis y otras afecciones inflamatorias.
Mecanismo De Acción
El clorhidrato de FTI 277 ejerce sus efectos inhibiendo la farnesil transferasa, lo que evita la farnesilación de las proteínas diana como Ras. Esta inhibición conduce a la acumulación de Ras no farnesilado en el citoplasma, que no puede anclarse a la membrana celular y, por lo tanto, permanece inactivo. Esta interrupción en las vías de señalización de Ras da como resultado la inhibición de la proliferación celular y la inducción de la apoptosis. Además, se ha demostrado que el clorhidrato de FTI 277 modula la vía de señalización PI3K/Akt, lo que contribuye aún más a sus efectos anticancerígenos y antiinflamatorios .
Análisis Bioquímico
Biochemical Properties
FTI 277 HCl acts as a potent inhibitor of the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the Ras proteins . This inhibition disrupts the normal function of these proteins, affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to inhibit cell growth and induce apoptosis in various cell types . It has also been found to inhibit the migration and invasion of cells in a time- and dose-dependent manner . Furthermore, this compound can inhibit hepatitis delta virus (HDV) infection .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of farnesyltransferase, leading to the disruption of Ras protein processing . This results in the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking oncogenic Ras signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, treatment with this compound has been shown to lead to a significant decrease in the survival of radioresistant cells . The effect of this compound is accompanied by a stimulation of postmitotic cell death and a reduction in G2/M-phase arrest in both cell types .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in inhibiting viremia in mice infected with hepatitis delta virus . The effectiveness of this compound in these models is dose-dependent .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein farnesylation, a key process in the post-translational modification of proteins . By inhibiting farnesyltransferase, this compound disrupts this pathway, affecting the function of proteins such as Ras .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with farnesyltransferase, which is typically located in the cytoplasm . By inhibiting this enzyme, this compound may affect the localization of the proteins it modifies .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de FTI 277 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. Los pasos clave incluyen:
Formación del núcleo bifenilo: Esto se logra mediante una reacción de acoplamiento de Suzuki entre un ácido bórico y un derivado de benceno halogenado.
Introducción del éster metílico de metionina: Este paso implica la reacción del núcleo bifenilo con el éster metílico de metionina en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida.
Adición del grupo amino-mercaptopropilo: Esto se realiza mediante una reacción de sustitución nucleofílica, donde el grupo amino-mercaptopropilo se introduce en el núcleo bifenilo.
Formación del clorhidrato: El último paso implica la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico
Métodos de producción industrial
La producción industrial del clorhidrato de FTI 277 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para reacciones de acoplamiento, sistemas de purificación automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de FTI 277 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo tiol en la parte amino-mercaptopropilo puede oxidarse para formar disulfuros.
Reducción: Los enlaces disulfuro formados se pueden reducir de nuevo a tioles utilizando agentes reductores como el ditiotreitol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.
Reducción: Ditiotreitol o tris(2-carboxietil)fosfina.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina.
Principales productos formados
Oxidación: Derivados de disulfuro.
Reducción: Derivados de tiol libre.
Sustitución: Derivados alquilados o acilados.
Comparación Con Compuestos Similares
El clorhidrato de FTI 277 es único en su alta selectividad y potencia como inhibidor de la farnesil transferasa. Los compuestos similares incluyen:
El clorhidrato de FTI 277 destaca por su inhibición específica de la farnesilación de Ras y su amplia gama de aplicaciones en investigación científica .
Propiedades
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFFJUUNXEDEW-PXPMWPIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
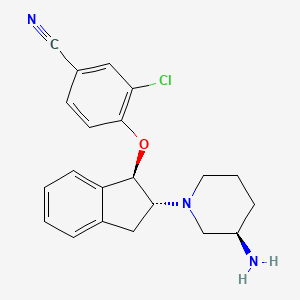
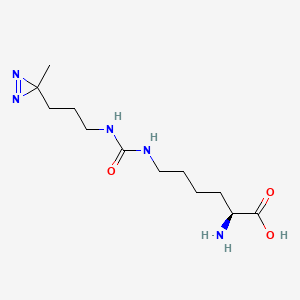
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)
![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
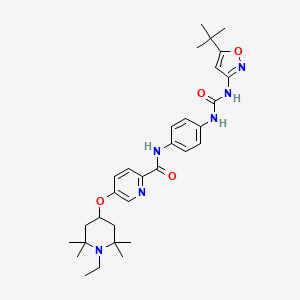
![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)
